molecular formula C15H12N2OS B181291 5,5-Diphenyl-2-thiohydantoin CAS No. 21083-47-6

5,5-Diphenyl-2-thiohydantoin

Cat. No. B181291
CAS RN: 21083-47-6
M. Wt: 268.3 g/mol
InChI Key: AMDPNECWKZZEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Diphenyl-2-thiohydantoin (DPTH) is a heterocyclic organic compound . It is used as a reactant for the synthesis of imidazole derivatives . It has been used to treat tonic-clonic seizures, complex partial seizures, and neurosurgical related seizures .


Synthesis Analysis

DPTH was synthesized by condensation of benzil with thio-urea, in an alkaline solution . Benzil was synthesized from benzaldehyde through benzoin condensation . A variety of catalysts and solvents have been explored in the synthesis of DPTH .


Molecular Structure Analysis

The molecular structure of DPTH resembles that of 5,5-diphenylhydantoin (phenytoin) . The C=S distance is 1.648 (2) Å . The crystal structure consists of ribbon-like infinite sheets of molecules bonded by N-H O and N-H S hydrogen bonds .


Chemical Reactions Analysis

DPTH is a reactant for the synthesis of imidazole derivatives . It is also used in the synthesis of imidazothiazole and glycocyamidine derivatives for antimicrobial studies .


Physical And Chemical Properties Analysis

DPTH has a molecular formula of C15H12N2OS and a molecular weight of 268.33 . It has a melting point of 237-239 °C (lit.) . The boiling point is estimated to be 204°C . The density is roughly 1.2127 , and the refractive index is estimated to be 1.7400 .

Scientific Research Applications

Ultrasound-Assisted Synthesis

5,5-Diphenyl-2-thiohydantoin has been involved in research for the ultrasound-assisted synthesis of its derivatives. A study demonstrated an efficient, rapid, and mild synthesis of 5,5-diphenylhydantoin and 5,5-diphenyl-2-thiohydantoin derivatives using ultrasonic irradiation. This method, employing substituted benzils and urea or thiourea derivatives, achieved products at room temperature with good yield and short time without any side product, showing potential for diversifying the hydantoin family (Arani & Safari, 2011).

Corrosion Inhibition

Research on 5,5-diphenyl-2-thiohydantoin (DPTH) also extends to corrosion inhibition. A study investigated the inhibition efficiency of DPTH against mild steel corrosion in HCl solution, revealing that DPTH effectively retards both anodic and cathodic reactions. The study combined electrochemical techniques and quantum chemical calculations to elucidate the corrosion inhibition mechanism of DPTH (Yüce et al., 2016).

Green Synthesis Methods

5,5-Diphenyl-2-thiohydantoin has been synthesized through green methods. A study reported its synthesis using benzil and thiourea as raw materials in sodium hydroxide solution. Additionally, the synthesis of S-carboxyl methyl-5,5-diphenyl-2-thiohydantoin from 5,5-diphenyl-2-thiohydantoin and sodium monochloroacetate in water was also explored. The study aimed to enhance the green chemistry approach by investigating the effects of various amounts of reagents on the yields of these compounds (Mi, 2013).

Anti-proliferation Effects

5,5-Diphenyl-2-thiohydantoin has been studied for its potential anti-proliferation effects. One study examined the anti-proliferation effect of DPTH on human vascular endothelial cells and its molecular mechanisms. The study found that DPTH inhibited DNA synthesis and decreased cell number in a dose- and time-dependent manner. The research suggested that DPTH might inhibit angiogenesis, offering potential therapeutic applications (Shih et al., 2004).

Safety And Hazards

DPTH is harmful if swallowed, inhaled, or in contact with skin . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

5,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDPNECWKZZEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066677
Record name 4-Imidazolidinone, 5,5-diphenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Diphenyl-2-thiohydantoin

CAS RN

21083-47-6
Record name 5,5-Diphenyl-2-thiohydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21083-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylthiohydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021083476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5-Diphenyl-2-thiohydantoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Imidazolidinone, 5,5-diphenyl-2-thioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Imidazolidinone, 5,5-diphenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-diphenyl-2-thioxoimidazolidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,5-DIPHENYL-2-THIOHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Y6ZC0YR8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Diphenyl-2-thiohydantoin
Reactant of Route 2
Reactant of Route 2
5,5-Diphenyl-2-thiohydantoin
Reactant of Route 3
5,5-Diphenyl-2-thiohydantoin
Reactant of Route 4
5,5-Diphenyl-2-thiohydantoin
Reactant of Route 5
5,5-Diphenyl-2-thiohydantoin
Reactant of Route 6
5,5-Diphenyl-2-thiohydantoin

Citations

For This Compound
313
Citations
AO Yüce, E Telli, BD Mert, G Kardaş, B Yazıcı - Journal of Molecular Liquids, 2016 - Elsevier
The inhibition efficiency of 5,5 diphenyl 2-thiohydantoin (DPTH) against mild steel (MS) corrosion has been investigated in 0.1 M HCl solution by using electrochemical techniques and …
Number of citations: 55 www.sciencedirect.com
CK Cheng, J Wu, Y Liu, TS Lee, SJ Kang, MT Sheu… - Vascular …, 2008 - Elsevier
Previously, we identified DPTH, an analogue of antiepileptic drug phenytoin (5,5-diphenylhydantoin, DPT), capable of retarding the cell cycle in the human vascular endothelial cells. …
Number of citations: 14 www.sciencedirect.com
Y Liu, J Wu, PY Ho, LC Chen, CT Chen, YC Liang… - Cancer letters, 2008 - Elsevier
Previously, we demonstrated that 5,5-diphenyl-2-thiohydantoin (DPTH) exerts an anti-proliferation effect on subcultured human umbilical vein endothelial cells (HUVEC). In the present …
Number of citations: 25 www.sciencedirect.com
CR Shih, J Wu, Y Liu, YC Liang, SY Lin… - Biochemical …, 2004 - Elsevier
The aim of this study was to examine the anti-proliferation effect of 5,5-diphenyl-2-thiohydantoin (DPTH), an analogue of antiepileptic drug phenytoin (5,5-diphenylhydantoin), on human …
Number of citations: 19 www.sciencedirect.com
P Aslanidis, S Kyritsis, M Lalia-Kantouri, B Wicher… - Polyhedron, 2012 - Elsevier
A series of copper(I) halide complexes formulated as [CuX(L) 2 ] [X=Cl, Br; L=2-thiohydantoin (th) and 5,5-diphenyl-2-thiohydantoin (dpth)] were prepared and their photophysical and …
Number of citations: 24 www.sciencedirect.com
K Kieć-Kononowicz, A Zejc, M Mikołajczyk, A Zatorski… - Tetrahedron, 1980 - Elsevier
The reaction between the potassium salt of 5,5-diphenyl-2-thiohydantoin (1) and 1,3-dibromopropane carried out in DME under anhydrous conditions has been found to give two …
Number of citations: 12 www.sciencedirect.com
AW Roszak, DF Weaver - Acta Crystallographica Section C: Crystal …, 1998 - scripts.iucr.org
The molecular structure of the title compound, 5,5-diphenyl-2-thioxoimidazolidin-4-one, C15H12N2OS, resembles that of 5,5-diphenylhydantoin (phenytoin). The C=S distance is 1.648 (…
Number of citations: 16 scripts.iucr.org
K Kieć-Kononowicz, A Zatorski… - … , Sulfur, and Silicon …, 1989 - Taylor & Francis
The reaction of 5,5-diphenyl-2-thiohydantoin (1) (DPTH) or its potassium salt (DPTH-K) with 1,4-dibromobutane gave two isomeric bicyclic products: 2,3,4,5-tetrahydro-7,7-…
Number of citations: 10 www.tandfonline.com
J Karolak-Wojciechowska, M Mikołajczyk, A Zatorski… - Tetrahedron, 1985 - Elsevier
The crystal and molecular structures of the title isomeric compounds 1 and 2 , obtained by intramolecular N,S--dialkylation of 5,5-diphenyl-2-thiohydantoin with 1,2-dibro-moethane, …
Number of citations: 16 www.sciencedirect.com
JR Haettinger, CR Mackerer, DG Colton… - Chemico-Biological …, 1975 - Elsevier
5,5'-Diphenyl-2-thiohydantoin (DPTH) administered in vitro, inhibited state 3 oxidation, stimulated state 4 oxidation and decreased ADP:O ratio when 3-hydroxy-butyrate and succinate …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.